molecular formula C10H10N2O2S B14702454 4-Pyrrol-1-ylsulfonylaniline CAS No. 18836-86-7

4-Pyrrol-1-ylsulfonylaniline

Cat. No.: B14702454
CAS No.: 18836-86-7
M. Wt: 222.27 g/mol
InChI Key: MWKUUSYIMIAYRJ-UHFFFAOYSA-N
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Description

4-Pyrrol-1-ylsulfonylaniline is an organic compound characterized by the presence of a pyrrole ring attached to a sulfonyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrol-1-ylsulfonylaniline typically involves the reaction of pyrrole with sulfonyl chloride, followed by the introduction of an aniline group. One common method includes:

    Step 1: Reaction of pyrrole with sulfonyl chloride in the presence of a base such as triethylamine to form pyrrole-1-sulfonyl chloride.

    Step 2: Subsequent reaction of pyrrole-1-sulfonyl chloride with aniline under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Pyrrol-1-ylsulfonylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Pyrrol-1-ylsulfonylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Pyrrol-1-ylsulfonylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrole ring may also interact with nucleic acids, affecting cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

    Pyrrolidine: A saturated analog with a similar pyrrole ring structure but lacking the sulfonyl and aniline groups.

    Pyrrolidinone: Contains a lactam ring and is used in various pharmaceutical applications.

    Sulfonylaniline: Lacks the pyrrole ring but contains the sulfonyl and aniline groups.

Uniqueness: 4-Pyrrol-1-ylsulfonylaniline is unique due to the combination of the pyrrole ring, sulfonyl group, and aniline moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-pyrrol-1-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h1-8H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKUUSYIMIAYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293112
Record name 4-pyrrol-1-ylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18836-86-7
Record name NSC87242
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-pyrrol-1-ylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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